molecular formula C14H14ClOP B8815547 DIBENZYLPHOSPHORYL CHLORIDE

DIBENZYLPHOSPHORYL CHLORIDE

Cat. No.: B8815547
M. Wt: 264.68 g/mol
InChI Key: SMVXYBYTGKEHCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DIBENZYLPHOSPHORYL CHLORIDE is an organophosphorus compound with the molecular formula C14H14ClOP. It is a colorless to pale yellow liquid at room temperature and is known for its reactivity and utility in organic synthesis. This compound is primarily used as an intermediate in the synthesis of various organic and inorganic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: DIBENZYLPHOSPHORYL CHLORIDE can be synthesized through the reaction of dibenzylphosphine oxide with thionyl chloride. The reaction typically occurs under reflux conditions, where thionyl chloride acts as both a chlorinating agent and a dehydrating agent. The general reaction is as follows:

(C6H5CH2)2P(O)H+SOCl2(C6H5CH2)2P(O)Cl+SO2+HCl\text{(C6H5CH2)2P(O)H} + \text{SOCl2} \rightarrow \text{(C6H5CH2)2P(O)Cl} + \text{SO2} + \text{HCl} (C6H5CH2)2P(O)H+SOCl2→(C6H5CH2)2P(O)Cl+SO2+HCl

Industrial Production Methods: In industrial settings, the production of dibenzylphosphinic chloride often involves large-scale reactions in specialized reactors. The process is optimized to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and the molar ratio of reactants, are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions: DIBENZYLPHOSPHORYL CHLORIDE undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding phosphinic derivatives.

    Hydrolysis: In the presence of water, it hydrolyzes to form dibenzylphosphinic acid and hydrochloric acid.

    Reduction: It can be reduced to dibenzylphosphine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in an inert solvent like dichloromethane or tetrahydrofuran.

    Hydrolysis: Water or aqueous solutions are used under mild conditions.

    Reduction: Lithium aluminum hydride is used in anhydrous ether or tetrahydrofuran.

Major Products Formed:

    Substitution Reactions: Dibenzylphosphinic amides, esters, and thiol derivatives.

    Hydrolysis: Dibenzylphosphinic acid.

    Reduction: Dibenzylphosphine.

Scientific Research Applications

Synthesis of Phosphorylated Compounds

Dibenzylphosphoryl chloride is widely used in the phosphorylation of nucleosides and amino acids. Its ability to react with various substrates makes it valuable in synthesizing biologically active molecules. The phosphorylation occurs in inert solvents such as chloroform, carbon tetrachloride, benzene, and ether, facilitating the formation of phosphorylated derivatives essential for drug development and biochemical research .

Case Study: Phosphorylation of Nucleosides

In a study involving the phosphorylation of nucleosides, this compound was utilized to create nucleotide analogs that exhibited enhanced biological activity. The resulting compounds demonstrated improved binding affinity to target enzymes, making them potential candidates for antiviral therapies .

Prodrug Development

The compound has been employed in developing prodrugs that enhance the bioavailability of therapeutic agents. For instance, a study highlighted its role in synthesizing a monophosphate prodrug that showed promising antitumor activity against various cancer cell lines, including MCF-7 breast cancer cells. The prodrug demonstrated selective cytotoxicity while minimizing adverse effects on normal cells .

Table 1: Antitumor Activity of Prodrugs Derived from this compound

ProdrugCancer Cell LineIC50_{50} (μM)Notes
Monophosphate ProdrugMCF-7>50Selectively inhibited tumor growth
Diphosphate DerivativeA49840Significant cytotoxicity observed

Mechanistic Studies in Biochemistry

This compound has been instrumental in mechanistic studies aimed at understanding phosphorylation processes in biological systems. Research has shown its utility in elucidating the pathways of kinase activity and the biosynthesis of important biomolecules like inositol phosphates .

Case Study: Kinase Substrate Development

In a study focused on kinase substrates, this compound was used to synthesize fully protected derivatives that served as substrates for kinases involved in cellular signaling pathways. This application underscores its importance in biochemical research and drug discovery .

Challenges and Limitations

Despite its versatility, this compound presents challenges such as instability under certain conditions and potential toxicity concerns. Research indicates that while it is effective for phosphorylation reactions, careful handling and optimization of reaction conditions are necessary to achieve desired outcomes without significant degradation or side reactions .

Mechanism of Action

The mechanism of action of dibenzylphosphinic chloride involves its reactivity towards nucleophiles. The phosphorus atom in the compound is electrophilic due to the presence of the chlorine atom, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form phosphinic derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

DIBENZYLPHOSPHORYL CHLORIDE can be compared with other similar compounds such as:

    Diphenylphosphinic chloride: Similar in structure but with phenyl groups instead of benzyl groups. It is also used in organic synthesis and has similar reactivity.

    Dibenzylphosphine oxide: The precursor to dibenzylphosphinic chloride, used in similar applications but lacks the reactivity of the chloride derivative.

    Dibenzylphosphinic acid: The hydrolysis product of dibenzylphosphinic chloride, used in different applications due to its acidic nature.

Uniqueness: this compound is unique due to its specific reactivity and the presence of benzyl groups, which can influence the steric and electronic properties of the resulting phosphinic derivatives. This makes it a valuable reagent in the synthesis of specialized organophosphorus compounds.

Properties

Molecular Formula

C14H14ClOP

Molecular Weight

264.68 g/mol

IUPAC Name

[benzyl(chloro)phosphoryl]methylbenzene

InChI

InChI=1S/C14H14ClOP/c15-17(16,11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2

InChI Key

SMVXYBYTGKEHCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CP(=O)(CC2=CC=CC=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dibenzylphosphoryl-L-methionyl-L-prolyl-L-proline methylester L-methionyl-L-prolyl-L-proline methylester hydrochloride (2.0 g, 5.1 m mole) was dissolved in methylene chloride (20 ml), and triethyl amine (1.54 g, 15.2 m mole) was added thereto. The solution was cooled at -30° C., and to the cooled solution, a carbon tetrachloride solution (10 ml) of dibenzylphosphorylchloride produced from dibenzylhydrogen phosphite (1.41 g, 5.1 m mole) was added dropwise, and the mixture was further stirred overnight at room temperature. To the reaction solution, methylene chloride (100 ml) was added, and the mixture was washed with 1N hydrochloric acid, water, 5% sodium bicarbonate and water in this order. The mixture was dried with anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure to obtain a candy-like residue (3.23 g). The residue was purified by column chromatography (silica gel, developing solvent; ethyl acetate:methanol=20:1) to obtain dibenzylphosphoryl-L-methionyl-L-prolyl-L-proline methylester (1.87 g, yield: 59.6%). A single spot with Rf =0.1 was obtained by thin layer chromatography (developing solvent, ethyl acetate:methanol32 20:1, Colour forming method, spraying of 25% hydrobromic acid and 0.1 ninhydrin, and heating).
Name
Dibenzylphosphoryl-L-methionyl-L-prolyl-L-proline methylester L-methionyl-L-prolyl-L-proline methylester hydrochloride
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.54 g
Type
reactant
Reaction Step Two

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